(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 179472-26-5
VCID: VC0222385
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO)N
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28

(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 179472-26-5

Cat. No.: VC0222385

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28

* For research use only. Not for human or veterinary use.

(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate - 179472-26-5

Specification

CAS No. 179472-26-5
Molecular Formula C10H20N2O3
Molecular Weight 216.28
IUPAC Name tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
SMILES CC(C)(C)OC(=O)N1CC(CC1CO)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)N

Introduction

PropertyValue
Molecular FormulaC10H20N2O3C_{10}H_{20}N_2O_3
Molecular Weight216.28 g/mol
Stereochemistry(2R,4S)
Functional GroupsAmino, Hydroxymethyl, BOC
SMILES RepresentationCC(C)(C)OC(=O)N1CC@HN

Importance in Chemistry and Biology

This compound plays a pivotal role as an intermediate in the synthesis of biologically active molecules. Its protected amino group allows for selective reactions without interference from nucleophilic sites on the nitrogen atom. Additionally, its stereochemistry makes it a valuable building block for enantioselective synthesis in pharmaceutical research .

Synthesis and Characterization

Synthetic Routes

The synthesis of (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves starting materials such as pyrrolidine derivatives or amino alcohols. One common approach employs chiral auxiliaries or catalysts to induce stereochemical control during key reaction steps.

General Synthetic Pathway

The following steps outline a typical synthetic route:

  • Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (BOC) group.

  • Introduction of the hydroxymethyl group at position 2 via nucleophilic substitution or reduction.

  • Amination at position 4 using stereoselective methods to achieve the desired (2R,4S) configuration.

Table 2: Key Reagents Used in Synthesis

StepReagent/CatalystPurpose
Nitrogen ProtectionDi-tert-butyl dicarbonateBOC protection
HydroxymethylationFormaldehyde + Reducing AgentIntroduction of hydroxymethyl group
AminationAmmonia or Amine DerivativeSubstitution at position 4

Analytical Characterization

Characterization of this compound involves various spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Both 1H^{1}H and 13C^{13}C NMR provide insights into the chemical environment of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (-OH) and amine (-NH).

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Ensures purity and enantiomeric excess.

Applications in Organic Synthesis

Role as a Building Block

The compound's protected amino group and stereochemically defined structure make it an ideal precursor for synthesizing complex molecules with medicinal properties. It serves as a scaffold for introducing additional functional groups while maintaining stereochemical integrity.

Pharmaceutical Applications

In drug discovery, this compound is used to synthesize pharmacologically active agents targeting neurological disorders and infectious diseases . Its derivatives exhibit enhanced bioavailability due to improved solubility profiles imparted by the BOC group.

Asymmetric Catalysis

The stereochemistry of this compound enables its use in asymmetric catalysis, where it acts as a chiral ligand or auxiliary to induce enantioselectivity in reactions such as hydrogenation or epoxidation.

Hazard StatementPrecautionary Measures
H315: Causes skin irritationP302+352: Wash with soap/water
H319: Causes serious eye irritationP305+351+338: Rinse cautiously with water
H335: May cause respiratory irritationP261: Avoid breathing dust/fumes

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